2,4-Octadiene

Overview

Description

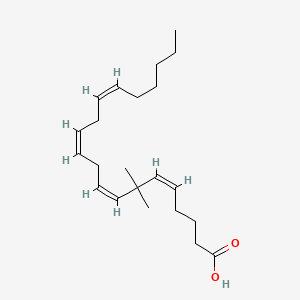

2,4-Octadiene is a chemical compound with the molecular formula C8H14 . It has a molecular weight of 110.1968 . The IUPAC Standard InChI is InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+ .

Synthesis Analysis

The synthesis of 2,4-Octadiene involves a multi-step reaction . The first step involves the use of triethylamine and dichloromethane at 20°C for 3 hours . The second step involves pyrolysis at 600°C in an inert atmosphere .Molecular Structure Analysis

The molecular structure of 2,4-Octadiene can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has several stereoisomers, including trans-2,trans-4-octadiene, cis-2,cis-4-octadiene, cis-2,trans-4-octadiene, and trans-2,cis-4-octadiene .Physical And Chemical Properties Analysis

2,4-Octadiene has a boiling point of approximately 405.2 K . Other physical and chemical property data for 2,4-Octadiene can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications

Structural Analysis

- Structural Properties: Bicyclo[2.2.2]oct-2-ene and bicyclo[2.2.2]octa-2,5-diene, compounds related to 2,4-Octadiene, have been analyzed using gas electron diffraction. They exhibit C2v symmetry in their nuclear positions and specific bond lengths and angles have been determined, contributing to the understanding of their molecular structure (Yokozeki & Kuchitsu, 1971).

Chemical Synthesis and Conversion

- Synthesis of 1-Octene: A method for producing 1-Octene from 1,3-Butadiene involves steps like forming 1-methoxy-2,7-octadiene and its hydrogenation, demonstrating a pathway for deriving valuable chemicals from 2,4-Octadiene (Hua, 2003).

- Polymer Synthesis: Crystalline copolymers of 3-methylbutene and alkyl substituted 2,7-octadienes, like 2,4-dimethyl-2,7-octadiene, have been synthesized. These polymers have specific melting points and can be spun into fibers, indicating applications in material science and engineering (Dipietro & Diedwardo, 1966).

Catalysis and Reaction Mechanisms

- Catalytic Processes: New processes for selectively producing 1-octene involve steps like hydroformylation and ethene tetramerization, highlighting the role of 2,4-Octadiene in industrial chemical synthesis (Leeuwen, Clément, & Tschan, 2011).

- Photoreactions: The photosensitized intramolecular cycloaddition of 1,1,8,8-tetraphenyl-1,7-octadiene, a compound related to 2,4-Octadiene, has been studied, providing insights into complex photochemical processes (Mangion, Borg, & Errington, 1995).

Material Science

- Copolymer Characteristics: Investigations into the mechanism of inter- and intramolecular iron-catalyzed [2+2] cycloaddition of alkenes, including 1,7-octadiene, have provided insights into the formation of materials with specific stereochemical properties (Joannou, Hoyt, & Chirik, 2020).

Safety and Hazards

2,4-Octadiene is classified as a combustible liquid and can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . After handling, it is recommended to wash the skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

(2E,4E)-octa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLCAHVLJPDRBL-VSAQMIDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020776 | |

| Record name | 2,4-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Octadiene | |

CAS RN |

13643-08-8 | |

| Record name | 2,4-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

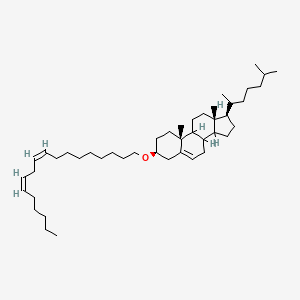

![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)

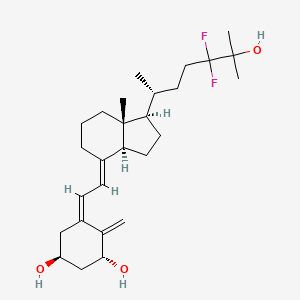

![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)

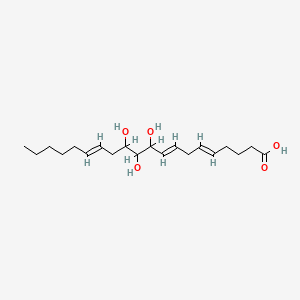

![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)